molecular formula C12H9N3O4S B2679004 (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1203130-88-4

(5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B2679004
CAS RN: 1203130-88-4
M. Wt: 291.28
InChI Key: WASOMJTVKHUJGB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It is used as a building block in organic synthesis . It is also used in the pharmaceutical and pesticide industries for the synthesis of biologically active compounds .


Synthesis Analysis

The compound can be synthesized from 2-furanaldehyde and sodium hydroxide to obtain 2-furanmethanol, which is then reacted with isocyanate to obtain the target product . Another synthesis method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, an isoxazole ring, and a thiadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The thiadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with suitably substituted amines and formaldehyde in ethanol to form Mannich bases . It can also react with the appropriate 2-furoyl thiosemicarbazide and potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is related to furan and thiadiazole derivatives which are synthesized from furan-2-carboxylic acid hydrazide. These derivatives undergo Mannich base formation and methyl derivative preparation. Their structural confirmation through elemental analyses and spectral data, along with investigations into thiol-thione tautomerism, highlights their chemical reactivity and potential utility in further synthetic applications (M. Koparır, A. Çetin, A. Cansiz, 2005).

Reactions with Selected Bases

Research into the reactions of related thiadiazole and furan derivatives with bases has led to the discovery of new transformations, including the opening of the thiadiazole ring and the formation of corresponding thioamides and other derivatives. These studies not only expand on the chemical versatility of these compounds but also lay the groundwork for the development of novel compounds with potential applications in various fields (Yu. O. Remizov, L. M. Pevzner, M. Petrov, 2019).

Potential for Antimicrobial Activity

A noteworthy application of furan and thiadiazole derivatives is in the development of compounds with antimicrobial properties. The synthesis of new derivatives and their evaluation against various microorganisms can lead to the discovery of new antimicrobial agents, which is critical in the face of rising antibiotic resistance. Studies involving the synthesis of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties, derived from hydrazonoyl halides, have shown promising antibacterial and antifungal activities (A. Abdelhamid, I. E. El Sayed, Yasser H. Zaki, A. Hussein, M. Mangoud, M. Hosny, 2019).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c1-7-11(20-15-13-7)12(16)18-6-8-5-10(19-14-8)9-3-2-4-17-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASOMJTVKHUJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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